2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with two nitrogen atoms in each ring. Key structural elements include:
- A 4-methoxyphenyl group at position 2.
- A piperazine ring substituted with another 4-methoxyphenyl group at position 4 of the pyrazolo[1,5-a]pyrazine core.
- A carbaldehyde functional group at position 3.
The methoxy groups likely enhance solubility and influence electronic interactions with biological targets, while the piperazine moiety is a common pharmacophore in central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-7-3-18(4-8-20)23-22(17-31)24-25(26-11-12-30(24)27-23)29-15-13-28(14-16-29)19-5-9-21(33-2)10-6-19/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPYIQOGIBZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources but closely related compounds exist.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors, which may influence mood and anxiety pathways.
- Kinase Inhibition : Similar compounds have shown kinase inhibition properties, impacting cell signaling pathways critical in cancer and other diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrazines. For instance, compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of pyrazolo[1,5-a]pyrazine showed IC50 values in the low micromolar range against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Research has demonstrated that similar derivatives exhibit broad-spectrum antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 15.62 µg/mL .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives revealed that modifications at the piperazine position significantly enhanced antitumor activity. The lead compound exhibited a 30% increase in apoptosis in treated cancer cells compared to controls .
Study 2: Antimicrobial Activity
In a comparative analysis of various pyrazolo derivatives, one compound demonstrated superior antimicrobial efficacy with an MIC of 10 µg/mL against Candida albicans. This finding supports the hypothesis that structural modifications can enhance biological activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | MIC (µg/mL) | Activity Type |
|---|---|---|---|---|
| Compound A | Pyrazole | 5.0 | 15.62 | Antitumor |
| Compound B | Pyrazole | 10.0 | 10 | Antimicrobial |
| Compound C | Pyrazole | 8.0 | 20 | Antifungal |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrazine/Pyrimidine Cores
Table 1: Structural and Functional Comparisons
Key Observations:
- Core Heterocycle: The pyrazolo[1,5-a]pyrazine core (target compound and ) differs from pyrazolo[3,4-d]pyrimidinone (Epimidin, ) in nitrogen positioning, impacting electron distribution and binding affinity.
- Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with 2,5-dimethylphenyl () or 4-fluorobenzyl () in analogues.
- Functional Groups : The 3-carbaldehyde in the target compound is unique; Epimidin’s oxoethyl-piperazine linkage may enhance conformational flexibility .
Key Observations:
- Carbaldehyde Formation : The target compound’s 3-carbaldehyde likely uses Vilsmeier-Haack conditions (DMF/POCl₃), a method also employed for pyrazole-4-carbaldehydes in .
- Piperazine Coupling : Common across analogues (e.g., ), typically via nucleophilic substitution or reductive amination.
- Analytical Validation : Epimidin’s HPLC method () highlights the importance of rigorous purity assessment for such complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
